N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound that features a unique combination of a cyclobutyl ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the cyclobutyl and carboxamide groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxazole ring. The cyclobutyl group can be introduced through a nucleophilic substitution reaction, while the carboxamide group is typically formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced oxazole ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target molecules, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-(2-hydroxycyclobutyl)-5-methyl-1,2-thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to the presence of both the cyclobutyl and oxazole rings, which can confer specific chemical and biological properties. The combination of these rings with the carboxamide group can result in unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-6(4-10-14-5)9(13)11-7-2-3-8(7)12/h4,7-8,12H,2-3H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOFFBUJMASEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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